molecular formula C10H14N2O B12959106 (2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol

(2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol

Cat. No.: B12959106
M. Wt: 178.23 g/mol
InChI Key: JVZKAXMEVYZPRG-UHFFFAOYSA-N
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Description

(2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol: is a chemical compound with a unique structure that includes a cyclopropyl group attached to a methanol moiety, and a pyrrolo[1,2-b]pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropyl ketone with a hydrazine derivative to form the pyrrolo[1,2-b]pyrazole ring, followed by reduction to introduce the methanol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to modify the pyrrolo[1,2-b]pyrazole ring or the cyclopropyl group.

    Substitution: Various substitution reactions can be performed on the pyrrolo[1,2-b]pyrazole ring to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under various conditions.

Major Products:

  • Oxidation can yield aldehydes or carboxylic acids.
  • Reduction can produce alcohols or amines.
  • Substitution can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential use in the development of bioactive compounds.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

    (2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)amine: Contains an amine group instead of methanol.

Uniqueness:

  • The presence of the methanol group provides unique reactivity and potential for further functionalization.
  • The combination of the cyclopropyl group and the pyrrolo[1,2-b]pyrazole ring system offers a distinct structural framework that can be exploited in various applications.

This detailed article provides a comprehensive overview of (2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

[2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl]methanol

InChI

InChI=1S/C10H14N2O/c13-6-7-4-9(7)10-5-8-2-1-3-12(8)11-10/h5,7,9,13H,1-4,6H2

InChI Key

JVZKAXMEVYZPRG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=NN2C1)C3CC3CO

Origin of Product

United States

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